REACTION_SMILES
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[CH3:27][CH2:28][OH:29].[c:1]1([S:2][C:8]([C:9](=[O:10])[O:11][CH3:12])([CH3:13])[c:14]2[cH:15][c:16]([O:20][c:21]3[cH:22][cH:23][cH:24][cH:25][cH:26]3)[cH:17][cH:18][cH:19]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[CH:8]([C:9](=[O:10])[O:11][CH3:12])([CH3:13])[c:14]1[cH:15][c:16]([O:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COC(=O)C(C)(Sc1ccccc1)c1cccc(Oc2ccccc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(Sc1ccccc1)c1cccc(Oc2ccccc2)c1
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Name
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Type
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product
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Smiles
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COC(=O)C(C)c1cccc(Oc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |